molecular formula C15H22O2 B13505777 1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one

Cat. No.: B13505777
M. Wt: 234.33 g/mol
InChI Key: ZMWMBUKOJSFCFH-UHFFFAOYSA-N
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Description

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one typically involves the alkylation of a phenol derivative with tert-butyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of tert-butyl halides . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the phenol derivative, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) and strong acids or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one involves its interaction with molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules . The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and carbonyl groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(5-(Tert-butyl)-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one, often referred to as a phenolic compound, has garnered attention in recent research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for health.

Chemical Structure and Properties

The compound's molecular formula is C15H22O2C_{15}H_{22}O_2 with a molecular weight of approximately 250.34 g/mol. Its structure features a tert-butyl group and a hydroxyl group, which are crucial for its biological activity.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Neuroprotective Effects

A study demonstrated that the compound could inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, it showed an 85% inhibition of Aβ aggregation at a concentration of 100 μM . Furthermore, it was found to protect astrocytes against Aβ-induced toxicity, enhancing cell viability significantly compared to untreated groups .

Anti-inflammatory Activity

The compound has been associated with modulating inflammatory responses. It reduces the production of pro-inflammatory cytokines such as TNFα and IL-6 in astrocyte cultures exposed to Aβ peptides . This suggests potential therapeutic applications in conditions characterized by inflammation and oxidative stress.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in neurodegeneration:

  • β-secretase 1 : IC50 = 15.4 nM
  • Acetylcholinesterase : Ki = 0.17 μM .

These inhibitory effects contribute to its neuroprotective properties by preventing the breakdown of neurotransmitters and reducing amyloid plaque formation.

Case Studies

StudyFindings
In vitro study on astrocytesShowed increased cell viability (62.98 ± 4.92%) when treated with the compound alongside Aβ compared to Aβ alone (43.78 ± 7.17%)
Oxidative stress modelReduced malondialdehyde (MDA) levels in brain homogenates, indicating lower oxidative damage

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-(5-tert-butyl-2-hydroxy-3-methylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C15H22O2/c1-9(2)13(16)12-8-11(15(4,5)6)7-10(3)14(12)17/h7-9,17H,1-6H3

InChI Key

ZMWMBUKOJSFCFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C(C)C)C(C)(C)C

Origin of Product

United States

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